molecular formula C25H27NO5S B13152725 S-(Tris(4-methoxyphenyl)methyl)-L-cysteine

S-(Tris(4-methoxyphenyl)methyl)-L-cysteine

Cat. No.: B13152725
M. Wt: 453.6 g/mol
InChI Key: SQSXVIUUCXLCSR-QHCPKHFHSA-N
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Description

S-(Tris(4-methoxyphenyl)methyl)-L-cysteine: is a compound that combines the structural features of tris(4-methoxyphenyl)methyl and L-cysteine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the L-cysteine moiety suggests potential biological activity, while the tris(4-methoxyphenyl)methyl group may impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine typically involves the reaction of tris(4-methoxyphenyl)methyl chloride with L-cysteine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the L-cysteine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.

    Substitution: The methoxy groups on the tris(4-methoxyphenyl)methyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: The compound’s L-cysteine moiety suggests potential biological activity, including antioxidant properties and interactions with biological macromolecules. It can be used in studies related to protein modification and enzyme inhibition .

Medicine: Due to its unique structure, this compound may have potential as a therapeutic agent. It can be investigated for its potential to modulate biological pathways and its efficacy in treating diseases related to oxidative stress and inflammation.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials .

Mechanism of Action

The mechanism of action of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine involves its interaction with biological targets through the L-cysteine moiety. The sulfur atom in L-cysteine can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the tris(4-methoxyphenyl)methyl group can interact with hydrophobic regions of proteins, influencing their stability and activity .

Comparison with Similar Compounds

Uniqueness: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine is unique due to the combination of the L-cysteine moiety with the tris(4-methoxyphenyl)methyl group. This combination imparts both biological activity and unique chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H27NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

(2R)-2-amino-3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C25H27NO5S/c1-29-20-10-4-17(5-11-20)25(32-16-23(26)24(27)28,18-6-12-21(30-2)13-7-18)19-8-14-22(31-3)15-9-19/h4-15,23H,16,26H2,1-3H3,(H,27,28)/t23-/m0/s1

InChI Key

SQSXVIUUCXLCSR-QHCPKHFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SC[C@@H](C(=O)O)N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SCC(C(=O)O)N

Origin of Product

United States

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